5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N3) attached to a benzodiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the introduction of the azido group into a pre-formed benzodiazole ring. One common method is the nucleophilic substitution reaction where a suitable leaving group (such as a halide) on the benzodiazole ring is replaced by an azido group using sodium azide (NaN3) as the azide source. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the azidation process may also be employed .
Chemical Reactions Analysis
Types of Reactions
5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reduction reactions.
Copper(I) Catalysts: Used in cycloaddition reactions.
Major Products Formed
Amines: Formed by reduction of the azido group.
Triazoles: Formed by cycloaddition reactions.
Scientific Research Applications
5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one largely depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The molecular targets and pathways involved would vary based on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Similar structure but with an amino group instead of an azido group.
1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzodiazole: Similar benzodiazole ring system but with different substituents.
Uniqueness
The presence of the azido group in 5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one makes it unique compared to its analogs. The azido group imparts distinct reactivity, particularly in cycloaddition reactions, which can be exploited in various synthetic and material science applications .
Properties
CAS No. |
2624131-59-3 |
---|---|
Molecular Formula |
C9H9N5O |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
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